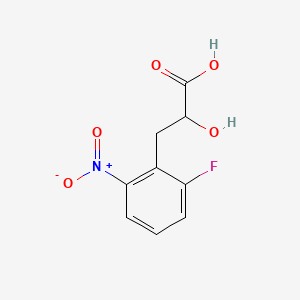
3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid is an organic compound that features a fluoro and nitro group on a benzene ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) as a nitration agent . The reaction conditions often include a solvent such as dichloromethane and a controlled temperature environment to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-Fluoro-6-nitrophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Fluoro-6-aminophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxypropanoic acid moiety can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxypropanoic acid group.
2-Fluoro-6-nitrophenyl)acetic acid: Another similar compound with a different functional group arrangement.
Uniqueness
3-(2-Fluoro-6-nitrophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy and a carboxylic acid group, which can influence its reactivity and interactions with biological targets. The combination of fluoro and nitro groups also adds to its distinct chemical properties.
Properties
Molecular Formula |
C9H8FNO5 |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8FNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
YLAVGPPSAPYWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















